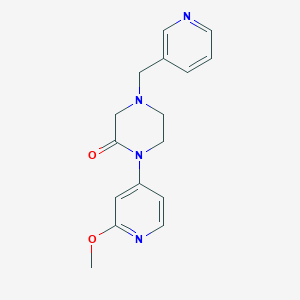
1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one is not fully understood. However, it has been suggested that the compound acts as a modulator of neurotransmitter systems in the brain. It has also been shown to interact with various receptors such as dopamine, serotonin, and adrenergic receptors.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. The compound has also been shown to decrease the levels of amyloid beta, a protein that is associated with Alzheimer's disease. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one in lab experiments is its potential as a therapeutic agent for various diseases. The compound has also been shown to have low toxicity levels, making it a safe option for use in experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one. One of the areas of research is the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one involves the reaction of 2-chloro-4-methoxypyridine with 3-pyridylmethylamine in the presence of a base. The resulting intermediate is then reacted with piperazine to obtain the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one has been used in various scientific research studies. It has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has also been studied for its potential as a therapeutic agent for cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-15-9-14(4-6-18-15)20-8-7-19(12-16(20)21)11-13-3-2-5-17-10-13/h2-6,9-10H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUIWRWDNVBDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

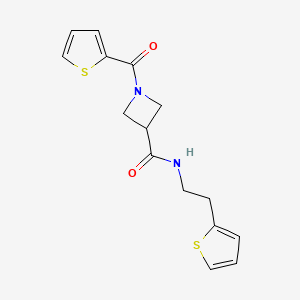
![1-[(4-Fluorophenyl)sulfonyl]-4-{[2-(methylthio)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2819112.png)
![[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2819114.png)
![5-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2819116.png)
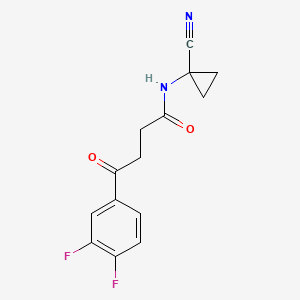
![2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2819120.png)
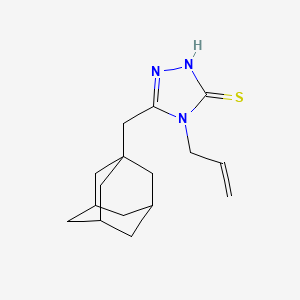
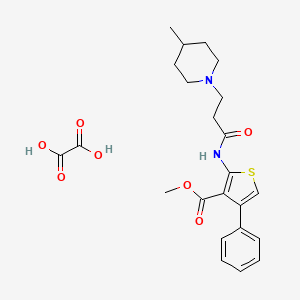

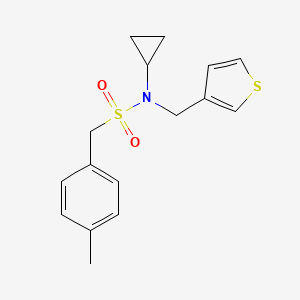

![3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid](/img/structure/B2819128.png)
![3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2819131.png)
